Morpholine hydroxyacetate
CAS No.: 67785-98-2
Cat. No.: VC17157650
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67785-98-2 |
---|---|
Molecular Formula | C6H13NO4 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | 2-hydroxyacetic acid;morpholine |
Standard InChI | InChI=1S/C4H9NO.C2H4O3/c1-3-6-4-2-5-1;3-1-2(4)5/h5H,1-4H2;3H,1H2,(H,4,5) |
Standard InChI Key | RIUDGYLEEGUDAZ-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1.C(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Morpholine hydroxyacetate is characterized by the molecular formula CHNO and a molecular weight of 163.17 g/mol. Its IUPAC name, 2-hydroxyacetic acid; morpholine, reflects its dual-component structure: a six-membered morpholine ring (CHNO) linked to a hydroxyacetic acid moiety (CHO). The compound’s Standard InChIKey (RIUDGYLEEGUDAZ-UHFFFAOYSA-N) confirms its stereochemical uniqueness.
Table 1: Key Chemical Properties of Morpholine Hydroxyacetate
Property | Value |
---|---|
CAS No. | 85567-50-6 |
Molecular Formula | CHNO |
Molecular Weight | 163.17 g/mol |
IUPAC Name | 2-hydroxyacetic acid; morpholine |
SMILES | O1CCOCC1.NC(CO)O |
The compound’s hybrid structure enables both basic (via morpholine’s amine group) and acidic (via glycolic acid’s carboxyl group) behavior, making it amphoteric. This duality likely influences its solubility, reactivity, and interaction with biological systems.
Parameter | Condition |
---|---|
Reactants | Morpholine, hydroxyacetic acid |
Catalyst | Acidic (e.g., HSO) |
Temperature | 80–120°C |
Pressure | Ambient or slightly elevated |
Yield Optimization | Solvent selection (e.g., THF) |
Notably, the patent for N-acetyl morpholine emphasizes the importance of reflux and pressure control to minimize side reactions . Similar precautions would apply to morpholine hydroxyacetate synthesis, given the reactivity of glycolic acid’s hydroxyl and carboxyl groups.
Biological Activity and Degradation Pathways
Morpholine derivatives are known to undergo microbial degradation. For instance, Mycobacterium strains metabolize morpholine into intermediates like 2-(2-aminoethoxy)acetate and glycolate via cytochrome P-450-mediated oxidation . This pathway suggests that morpholine hydroxyacetate could similarly degrade into glycolate and morpholine fragments, though specific studies are lacking. Key findings from biodegradation research include:
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Cytochrome P-450 Involvement: Spectrophotometric analyses confirm that morpholine degradation in Mycobacterium aurum MO1 requires cytochrome P-450 enzymes, which catalyze ring-opening reactions .
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Intermediate Accumulation: Incomplete mineralization of morpholine leads to glycolate accumulation, highlighting potential environmental persistence of hydroxyacetate derivatives .
Future Research Directions
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Synthesis Optimization: Developing scalable, high-yield synthesis methods using green chemistry principles.
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Biological Profiling: Assessing antimicrobial, enzymatic inhibition, and cytotoxicity properties.
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Environmental Fate Studies: Tracking degradation products and half-lives in soil/water systems.
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Industrial Testing: Evaluating performance as a corrosion inhibitor or formulation additive.
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